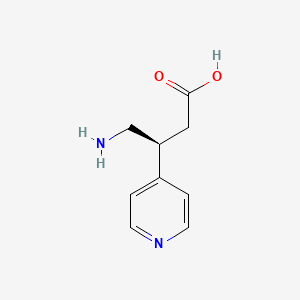
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid, also known as Gabapentin, is a compound with significant pharmacological importance. It is primarily used in the treatment of neuropathic pain and seizures. The compound is characterized by its unique structure, which includes an amino group and a pyridine ring, making it a versatile molecule in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-3-(pyridin-4-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-pyridinecarboxaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine donor.
Cyclization: The resulting amine undergoes cyclization to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on neurotransmission and neural pathways.
Medicine: It is widely used in the treatment of neuropathic pain and epilepsy.
Industry: The compound is used in the development of pharmaceuticals and as a precursor for other active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of (S)-4-Amino-3-(pyridin-4-yl)butanoic acid involves the inhibition of voltage-gated calcium channels. This inhibition reduces the release of excitatory neurotransmitters, thereby alleviating neuropathic pain and preventing seizures. The compound primarily targets the alpha-2-delta subunit of the calcium channels, modulating synaptic transmission and neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pregabalin: Similar in structure and used for similar therapeutic purposes.
Vigabatrin: Another compound used in the treatment of epilepsy.
Levetiracetam: Used for seizure control but with a different mechanism of action.
Uniqueness
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid is unique due to its specific targeting of the alpha-2-delta subunit of voltage-gated calcium channels, which distinguishes it from other compounds used in the treatment of neuropathic pain and seizures.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(3S)-4-amino-3-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-6-8(5-9(12)13)7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)/t8-/m1/s1 |
InChI-Schlüssel |
FAHJINDDPKCKIR-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CN=CC=C1[C@H](CC(=O)O)CN |
Kanonische SMILES |
C1=CN=CC=C1C(CC(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





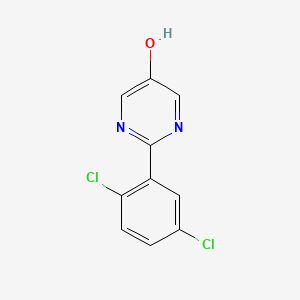
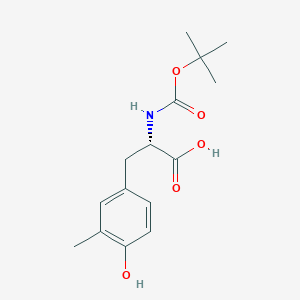
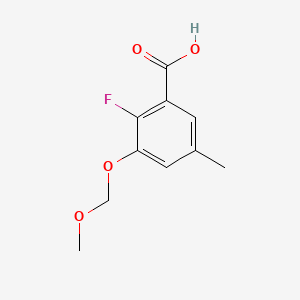
![Trans-Hexahydro-Pyrrolo[3,2-B]Pyrrole-1-Carboxylic Acid Benzyl Ester Hydrochloride](/img/structure/B14039352.png)
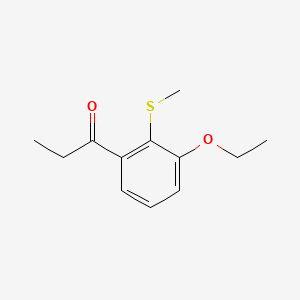
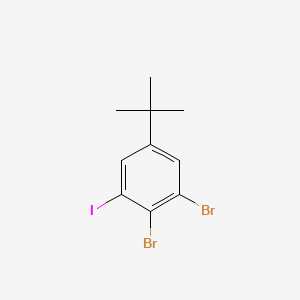
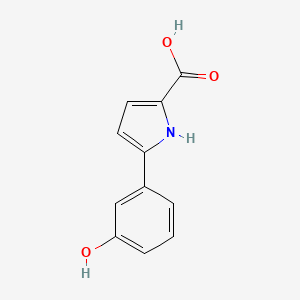
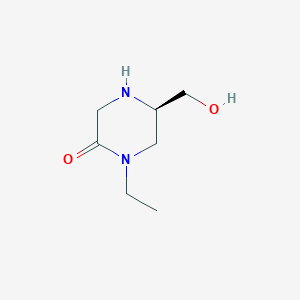

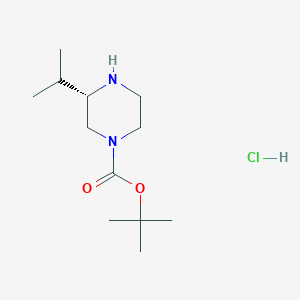
![6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl](/img/structure/B14039377.png)
